3-[(2-Ethylhexyl)oxy]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-ethylhexoxy)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20OS/c1-3-5-6-11(4-2)9-13-12-7-8-14-10-12/h7-8,10-11H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKRLIYPHRWOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560726 | |
| Record name | 3-[(2-Ethylhexyl)oxy]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125300-69-8 | |
| Record name | 3-[(2-Ethylhexyl)oxy]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 3 2 Ethylhexyl Oxy Thiophene Monomers and Oligomers
Monomer Synthesis Pathways
The creation of the 3-[(2-Ethylhexyl)oxy]thiophene monomer involves a multi-step process that begins with the functionalization of the thiophene (B33073) ring, followed by the attachment of the 2-ethylhexyloxy side chain.
Halogenation and Functionalization of Thiophene Ring
A key step in the synthesis of thiophene-based monomers for polymerization is the selective halogenation of the thiophene ring, typically at the 2- and 5-positions. This is often achieved using brominating agents to yield 2,5-dibromo-3-alkoxythiophenes. scholaris.ca This dibromination is a precursor step for subsequent polymerization reactions, such as the Grignard Metathesis (GRIM) method. scholaris.cacdnsciencepub.com For instance, various 3-alkoxythiophenes can be brominated at the 2- and 5-positions using dibromantin. scholaris.ca
Another functionalization route involves the iodination of the thiophene ring. For example, reacting 3-(2-ethylhexyl)thiophene (B58148) with N-iodosuccinimide (NIS) in a chloroform (B151607)/acetic acid mixture can yield 3-(2-ethylhexyl)-2-iodothiophene with high efficiency. Halogenation is a fundamental process in organic chemistry for activating aromatic rings towards further substitution reactions. youtube.com
Methodologies for Incorporating the 2-Ethylhexyloxy Side Chain
Several synthetic methodologies are employed to introduce the 2-ethylhexyloxy side chain onto the thiophene backbone.
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. wikipedia.orgmasterorganicchemistry.comchemistrysteps.combyjus.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, this would typically involve the reaction of a 3-hydroxythiophene derivative (or its corresponding alkoxide) with a 2-ethylhexyl halide. For the reaction to be efficient, the alkyl halide should ideally be a primary halide to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com
Another common method is the Ullmann condensation . This copper-catalyzed reaction is effective for forming aryl ethers and can be used to couple an alcohol with an aryl halide. chempedia.info For instance, 3-bromothiophene (B43185) can be reacted with a sodium alkoxide in the presence of a copper(I) catalyst to yield the corresponding 3-alkoxythiophene. scholaris.ca This approach can be advantageous, although it may require the use of the alcohol as both a reagent and a co-solvent. scholaris.ca
A transetherification reaction, catalyzed by an acid such as p-toluenesulfonic acid, presents an alternative route. scholaris.ca This method involves the exchange of an alkoxy group and has been used to prepare various 3-alkoxythiophenes. scholaris.cascientific.netscispace.com
Preparation of Functionalized Thiophene Oligomers
The synthesis of functionalized thiophene oligomers from the this compound monomer is primarily achieved through various cross-coupling polymerization techniques. These methods allow for the creation of well-defined polymer chains with desirable electronic and physical properties.
The Grignard Metathesis (GRIM) polymerization is a highly effective method for producing regioregular poly(3-alkylthiophenes) and poly(3-alkoxythiophenes). scholaris.cacdnsciencepub.comcmu.edu The process typically starts with a 2,5-dihalo-3-alkoxythiophene monomer. scholaris.cacdnsciencepub.com This monomer undergoes a magnesium-halogen exchange with a Grignard reagent (e.g., cyclohexylmagnesium chloride) to form a mixture of Grignard intermediates. cdnsciencepub.comcmu.edu The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl2, initiates the cross-coupling polymerization to form the head-to-tail (HT) coupled polymer. scholaris.cacdnsciencepub.comcmu.edu This method has been successfully used to synthesize a variety of poly(3-alkoxythiophenes). scholaris.cacdnsciencepub.com
Stille cross-coupling polymerization is another powerful tool for constructing conjugated polymers. researchgate.netorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an organostannane with an organohalide. researchgate.netorganic-chemistry.org In the context of thiophene oligomers, this could involve the polymerization of a distannylated thiophene monomer with a dihalogenated comonomer. cusat.ac.innanoscience.or.kr The Stille reaction is known for its tolerance to a wide range of functional groups. organic-chemistry.org
Ferric chloride (FeCl3)-initiated oxidative polymerization offers a more direct route to polythiophenes. researchgate.netkpi.ua In this method, the monomer is directly oxidized by FeCl3, which acts as both an oxidant and a catalyst. kpi.ua While this method is straightforward, it often leads to polymers with lower regioregularity compared to methods like GRIM or Stille polymerization. researchgate.net The regioregularity of polymers synthesized by this method is often lower than that of poly(3-alkylthiophenes). researchgate.net
Electrochemical polymerization is another technique used to synthesize soluble conjugated polymers based on 3-alkoxythiophenes. scientific.netscispace.com This method involves the electrochemical oxidation of the monomer to form polymer films directly on an electrode surface. scientific.netscispace.com
Control of Chemical Purity and Regioregularity in Monomer Synthesis
The chemical purity and regioregularity of the this compound monomer and the resulting polymers are paramount for achieving optimal performance in electronic devices.
Chemical purity of the monomer is crucial as impurities can act as traps for charge carriers, thereby degrading the electronic properties of the final polymer. Purification of the monomer is often achieved through techniques like column chromatography and distillation. For the resulting polymers, purification methods such as Soxhlet extraction are employed to remove residual catalysts and low molecular weight oligomers. scholaris.ca
Regioregularity refers to the specific orientation of the monomer units within the polymer chain. cmu.edu For 3-substituted thiophenes, three types of couplings are possible: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cdnsciencepub.comcmu.edu A high degree of HT coupling leads to a more planar polymer backbone, which in turn enhances π-electron delocalization and improves charge transport properties. cmu.eduelsevierpure.com
The GRIM polymerization method is particularly effective in achieving high regioregularity. cdnsciencepub.comacs.org The choice of catalyst and reaction conditions plays a critical role. Sterically demanding ligands on the nickel catalyst, such as in Ni(dppp)Cl2, favor the formation of HT couplings. acs.org However, it has been noted that poly(3-alkoxythiophenes) synthesized via the GRIM method can sometimes exhibit a lower degree of regioregularity compared to their poly(3-alkylthiophene) counterparts, possibly due to interactions between the oxygen atom of the alkoxy group and the nickel catalyst. scholaris.cacdnsciencepub.comkuleuven.be
Recent advancements have shown that using 2-fluoro-3-alkoxythiophenes as monomers in cationic chain-growth polymerization can lead to highly regioregular poly(3-alkoxythiophenes) with superior properties. acs.orgacs.org This method avoids the use of transition-metal catalysts. acs.org
Polymerization Methodologies for Poly 3 2 Ethylhexyloxy Thiophene P3eht and Its Copolymers
Controlled Catalytic Polymerization Techniques
Controlled catalytic polymerization techniques are at the forefront of producing well-defined P3EHT with tailored properties. These methods offer a high degree of control over the polymerization process, enabling the synthesis of polymers with predictable molecular weights and low polydispersity indices (PDIs).
Grignard Metathesis (GRIM) polymerization is a robust and widely adopted method for synthesizing regioregular poly(3-alkylthiophene)s, including P3EHT. cmu.eduresearchgate.net This technique is lauded for its simplicity, efficiency, and scalability, often not requiring cryogenic temperatures. cmu.eduresearchgate.net The process typically begins with the treatment of a 2,5-dihalo-3-[(2-ethylhexyl)oxy]thiophene monomer with a Grignard reagent, such as an alkylmagnesium halide, which results in a magnesium-halogen exchange. cmu.edu This step, known as Grignard Metathesis, forms a mixture of organomagnesium isomers. cmu.edu
The subsequent addition of a nickel catalyst, commonly Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane), initiates a cross-coupling polymerization. cmu.educmu.edu A key aspect of the GRIM method is its quasi-"living" chain growth mechanism, which allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (PDIs typically between 1.2 and 1.5). cmu.edu This living nature also facilitates the creation of block copolymers through the sequential addition of different monomers. cmu.edursc.org The molecular weight of the resulting polymer can be controlled by adjusting the molar ratio of the monomer to the nickel initiator. cmu.edusemanticscholar.org
| Parameter | Description | Typical Values/Conditions |
| Monomer | 2,5-dihalo-3-[(2-ethylhexyl)oxy]thiophene | 2,5-dibromo-3-[(2-ethylhexyl)oxy]thiophene |
| Grignard Reagent | Alkylmagnesium halide | Isopropylmagnesium chloride, n-butylmagnesium chloride |
| Catalyst | Nickel(II) complex with a phosphine ligand | Ni(dppp)Cl2 |
| Mechanism | Quasi-"living" chain growth | - |
| PDI | Polydispersity Index | 1.2 - 1.5 |
| Control | Molecular weight controlled by [Monomer]/[Initiator] ratio | - |
Ferric chloride (FeCl3)-catalyzed oxidative polymerization represents one of the simplest and most cost-effective methods for synthesizing polythiophenes. researchgate.netrloginconsulting.com This technique involves the direct oxidation of the 3-[(2-ethylhexyl)oxy]thiophene monomer using FeCl3 as the oxidant. kpi.uanih.gov The polymerization is believed to proceed through the formation of radical cations from the thiophene (B33073) monomers, which then couple to form dimers and subsequently longer polymer chains. nih.gov
While straightforward, a significant drawback of this method is the limited control over the polymer's regioregularity, often resulting in a mixture of head-to-tail (HT) and head-to-head (HH) linkages. kpi.ua The presence of regio-irregularities can disrupt the planarity of the polymer backbone and hinder efficient charge transport. However, research has shown that polymerization conditions, such as lower temperatures and lower monomer concentrations, can enhance the head-to-tail content. epa.gov Despite its limitations in achieving high regioregularity, FeCl3-catalyzed polymerization is a valuable tool for producing large quantities of polythiophenes for various applications. researchgate.netnih.gov
| Parameter | Description | Typical Values/Conditions |
| Monomer | This compound | - |
| Oxidant/Catalyst | Ferric Chloride | FeCl3 |
| Solvent | Chlorinated solvents | Chloroform (B151607), Chlorobenzene (B131634) |
| Mechanism | Oxidative coupling via radical cations | - |
| Regioregularity | Typically lower than controlled methods | Can be improved by optimizing reaction conditions |
| Advantage | Simplicity and low cost | - |
Palladium-catalyzed cross-coupling reactions, such as Negishi and Suzuki polymerizations, are powerful tools for the synthesis of conjugated polymers, including P3EHT. These methods offer excellent control over the polymer's structure and can lead to high molecular weight, regioregular polymers.
In a Negishi-type polymerization , an organozinc monomer is coupled with a dihalo-monomer in the presence of a palladium catalyst. For P3EHT, this would involve the preparation of a 2,5-dihalo-3-[(2-ethylhexyl)oxy]thiophene which is then reacted with an organozinc reagent.
The Suzuki polycondensation involves the cross-coupling of a boronic acid or ester derivative of the thiophene monomer with a dihalo-thiophene monomer, catalyzed by a palladium complex. This method is known for its tolerance to a wide range of functional groups and its use of relatively stable and less toxic boron compounds. Both Negishi and Suzuki polymerizations generally proceed through a step-growth mechanism, which can sometimes make achieving very high molecular weights challenging compared to chain-growth methods.
Kumada catalyst-transfer polycondensation (KCTP) is a highly effective method for producing well-defined, regioregular conjugated polymers with a chain-growth mechanism. nih.govacs.org This technique is a refinement of the Grignard metathesis polymerization and offers exceptional control over molecular weight, polydispersity, and end-group functionality. researchgate.netnih.gov
The mechanism involves the catalyst, typically a nickel complex, transferring along the growing polymer chain during the polymerization process. acs.orgresearchgate.net This intramolecular catalyst transfer, or "ring walking," is key to the chain-growth nature of the polymerization. acs.org The polymerization is initiated, and the catalyst remains associated with the end of the growing chain, ready to insert the next monomer unit. This allows for the synthesis of polymers with narrow molecular weight distributions and enables the creation of block copolymers by sequential monomer addition. nih.gov The choice of halogen on the monomer can play a significant role, with brominated monomers often leading to more controlled polymerizations. rsc.org
| Feature | Description |
| Mechanism | Chain-growth polycondensation |
| Catalyst | Nickel complexes (e.g., Ni(dppp)Cl2) |
| Key Process | Intramolecular catalyst transfer ("ring walking") |
| Control | Precise control over molecular weight, PDI, and end-groups |
| Products | Well-defined homopolymers and block copolymers |
Electrochemical Polymerization of this compound Derivatives
Electrochemical polymerization is an alternative method for synthesizing polythiophene films directly onto an electrode surface. kpi.ua This technique involves the anodic oxidation of the this compound monomer in an electrolytic solution. The polymerization proceeds through the formation of radical cations at the electrode surface, which then couple to form the polymer film. dtic.mil
A key advantage of electrochemical polymerization is the ability to directly deposit a thin, uniform film of the polymer on a conductive substrate, which can be beneficial for device fabrication. nih.gov The properties of the resulting polymer film, such as thickness and morphology, can be controlled by adjusting electrochemical parameters like the applied potential, current density, and monomer concentration. nih.gov However, achieving high regioregularity can be challenging with this method, and the resulting polymers are often insoluble. kpi.ua Recent developments in using flow microreactors for electrochemical polymerization have shown promise in synthesizing soluble poly(3-hexylthiophene) with controlled molecular weight and narrower molecular weight distributions. bohrium.comrsc.org
Strategies for Regioregularity and Molecular Weight Control in P3EHT Synthesis
The control of regioregularity and molecular weight is paramount in the synthesis of P3EHT to achieve desired electronic and optical properties. High head-to-tail (HT) regioregularity leads to a more planar polymer backbone, facilitating intermolecular π-π stacking and enhancing charge carrier mobility.
Regioregularity Control:
Catalyst-Transfer Polycondensation (e.g., GRIM, Kumada): These are the most effective methods for achieving high HT regioregularity (>95%). cmu.educmu.edu The mechanism inherently favors the formation of HT linkages.
Choice of Monomer and Catalyst: The structure of the monomer (e.g., the nature of the leaving groups) and the choice of catalyst and ligands can influence the degree of regioselectivity. rsc.org
Reaction Conditions: In less controlled methods like FeCl3 polymerization, optimizing conditions such as temperature and monomer concentration can increase the proportion of HT couplings. epa.gov
Molecular Weight Control:
Chain-Growth Polymerizations (GRIM, Kumada): The living/controlled nature of these polymerizations allows for precise control over the molecular weight by varying the monomer-to-initiator ratio. cmu.edunih.gov
External Initiators: The use of external initiators in Kumada catalyst-transfer polycondensation can provide even greater control over the polymerization, leading to polymers with narrow molecular weight distributions. nih.govacs.org
Continuous-Flow Synthesis: This technique, when applied to methods like GRIM, allows for precise addition of the catalyst to the monomer solution, enabling accurate control over molecular weight. nih.govresearchgate.net
Electrochemical Methods: In flow microreactors, the molecular weight of electrochemically synthesized polythiophenes can be influenced by the amount of electricity passed through the system and the choice of supporting electrolyte. bohrium.comrsc.org
Block Copolymerization Strategies Involving P3EHT
The synthesis of block copolymers incorporating poly[3-(2-ethylhexyloxy)thiophene] (P3EHT) leverages controlled polymerization techniques to create well-defined macromolecular architectures. These strategies are pivotal for combining the unique electronic and optical properties of P3EHT with the distinct characteristics of other polymers, such as the mechanical robustness of insulating polymers or the complementary electronic properties of other conjugated polymers. The primary approaches for synthesizing P3EHT-containing block copolymers can be broadly categorized into three main strategies: sequential monomer addition in a living polymerization, the use of a P3EHT-based macroinitiator to initiate the polymerization of a second monomer, and the coupling of pre-synthesized polymer blocks.
Sequential Monomer Addition for All-Conjugated Block Copolymers
The creation of all-conjugated block copolymers, where both blocks consist of conjugated polymers, can be effectively achieved through sequential monomer addition in a living polymerization process. Grignard Metathesis (GRIM) polymerization is a prominent method for this purpose, as it exhibits characteristics of a living chain-growth polymerization for thiophene-based monomers. This technique allows for the synthesis of well-defined polythiophene blocks with low polydispersity.
In this strategy, the first monomer, for instance, 3-hexylthiophene, is polymerized under GRIM conditions. Upon consumption of the first monomer, the second monomer, this compound, is introduced to the living polymer chains, leading to the formation of a diblock copolymer, such as poly(3-hexylthiophene)-b-poly[3-(2-ethylhexyloxy)thiophene] (P3HT-b-P3EHT). The reverse sequence, where this compound is polymerized first, is also feasible. This approach allows for precise control over the block lengths by adjusting the monomer-to-initiator ratios.
| Copolymer | Mn (P3HT block) (kDa) | Mn (P3EHT block) (kDa) | Total Mn (kDa) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| P3HT-b-P3EHT-1 | 5.2 | 4.8 | 10.0 | 1.15 |
| P3HT-b-P3EHT-2 | 7.5 | 7.3 | 14.8 | 1.18 |
| P3HT-b-P3EHT-3 | 10.1 | 9.9 | 20.0 | 1.21 |
P3EHT as a Macroinitiator for Rod-Coil Block Copolymers
A versatile strategy for synthesizing rod-coil block copolymers, which consist of a rigid conjugated P3EHT block and a flexible non-conjugated polymer block, involves the use of a P3EHT macroinitiator. This "grafting from" approach begins with the synthesis of P3EHT with a functional end-group that can act as an initiator for a different type of polymerization.
This process typically starts with a living polymerization of this compound, which is then terminated with a functionalizing agent. For instance, a hydroxyl or vinyl end-group can be introduced. This functionalized P3EHT can then be converted into a macroinitiator for controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). By reacting the hydroxyl-terminated P3EHT with an ATRP initiator precursor, like 2-bromoisobutyryl bromide, a P3EHT macroinitiator is formed. This macroinitiator can then be used to polymerize vinyl monomers such as styrene or methyl methacrylate to yield P3EHT-b-polystyrene or P3EHT-b-poly(methyl methacrylate) block copolymers.
Similarly, a vinyl-terminated P3EHT can be transformed into a macroinitiator for living anionic polymerization. Activation of the terminal double bond with a strong base, like butyllithium, can generate a macroanion capable of initiating the polymerization of monomers such as 2-vinylpyridine.
Coupling of Pre-synthesized Polymer Blocks
The "grafting onto" approach involves the coupling of two independently synthesized polymer blocks that have complementary reactive end-groups. This method offers the advantage of being able to fully characterize each polymer block before the final coupling reaction.
A highly efficient and widely used coupling method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." In this scenario, a P3EHT chain is synthesized with an alkyne end-group, and the second polymer block (e.g., polystyrene or polyethylene glycol) is prepared with a terminal azide group. The two polymers are then reacted in the presence of a copper(I) catalyst to form a stable triazole linkage, resulting in the desired block copolymer. The functional end-groups can be introduced at the end of the respective polymerization processes. For P3EHT, an alkyne-functionalized Grignard reagent can be used as a terminating agent in GRIM polymerization.
Table 2: Summary of Block Copolymerization Strategies for P3EHT
| Strategy | Description | Typical Second Block | Key Polymerization/Reaction |
|---|---|---|---|
| Sequential Monomer Addition | Polymerization of one monomer to completion followed by the addition of the second monomer to the living chain ends. | Other conjugated polymers (e.g., Poly(3-hexylthiophene)) | Grignard Metathesis (GRIM) Polymerization |
| P3EHT as Macroinitiator ("Grafting From") | A functionalized P3EHT chain initiates the polymerization of a second monomer. | Polystyrene, Poly(methyl methacrylate), Poly(2-vinylpyridine) | Atom Transfer Radical Polymerization (ATRP), Anionic Polymerization |
| Coupling of Polymer Blocks ("Grafting Onto") | Joining of two pre-synthesized polymer blocks with complementary reactive end-groups. | Polystyrene, Poly(ethylene glycol) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) |
Structural Elucidation and Morphological Analysis of P3eht Based Materials
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental tools for probing the molecular structure of P3EHT. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information on the polymer's chemical composition, electronic properties, and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Regioregularity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous confirmation of the P3EHT chemical structure and for quantifying its regioregularity—the specific arrangement of the monomer units along the polymer backbone. In poly(3-substituted-thiophene)s, the monomer can couple in head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) configurations. A high degree of HT coupling, known as high regioregularity, leads to a more planar backbone, facilitating intermolecular π-π stacking and enhancing charge carrier mobility.
In the ¹H NMR spectrum of a highly regioregular polythiophene, the proton on the thiophene (B33073) ring (aromatic proton) in a head-to-tail linkage typically appears as a distinct singlet. For the closely related poly(3-hexylthiophene) (P3HT), this signal is found at approximately 6.98 ppm. For ester-functionalized analogues like poly(3-(2-ethylhexyl)esterthiophene), this aromatic proton signal shifts downfield to around 7.83 ppm. libretexts.org By analogy, the aromatic proton of P3EHT is expected in a similar region, and the presence of a single, sharp peak is a primary indicator of high regioregularity.
The degree of regioregularity can be quantified by integrating the area of the aromatic proton signal corresponding to HT linkages and comparing it to the smaller, often complex, signals in the aromatic region that arise from HH and TT defects. For P3HT, these defect signals can appear between 7.00 and 7.05 ppm. The percentage of regioregularity (%RR) is a critical parameter for defining the quality of the polymer.
| Proton Type | Expected Chemical Shift (δ, ppm) | Significance |
|---|---|---|
| Thiophene Ring (HT-coupled) | ~6.9 - 7.9 | Confirms polymer backbone; integration provides regioregularity. |
| -O-CH₂- (Ether Linkage) | ~3.9 - 4.2 | Confirms the presence and connectivity of the oxyalkyl side chain. |
| Alkyl Side Chain (-CH-, -CH₂-, -CH₃) | ~0.8 - 1.8 | Confirms the structure of the 2-ethylhexyl group. |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Conjugation Length and Aggregation Studies
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within the conjugated backbone of P3EHT. The position and shape of the absorption spectrum provide critical insights into the effective conjugation length of the polymer chains and the extent of intermolecular aggregation in both solution and solid-state thin films.
In a dilute solution of a "good" solvent like dichlorobenzene, where polymer chains are relatively isolated, P3EHT exhibits a single, broad absorption peak. researchgate.net This peak corresponds to the π-π* transition of the conjugated system. The absorption maximum (λmax) in this state is indicative of the average conjugation length of the individual polymer chains.
In the solid state (as a thin film), the absorption spectrum of P3EHT undergoes significant changes. The λmax typically shifts to longer wavelengths (a red-shift), and distinct vibronic shoulders appear at the low-energy side of the main absorption peak. This behavior is a hallmark of polymer chain aggregation and the formation of more ordered, planarized structures. The red-shift indicates an increase in the effective conjugation length due to intermolecular interactions (π-stacking). The presence of well-resolved vibronic features, often labeled as 0-0 and 0-1 transitions, suggests a higher degree of order and crystallinity within the film. researchgate.net The spectrum of an as-cast P3EHT film shows a maximum absorbance around 470-490 nm with weak shoulders at higher wavelengths. researchgate.netresearchgate.net
| Sample State | Solvent/Substrate | Absorption Maximum (λmax) | Key Observations |
|---|---|---|---|
| Dilute Solution | Dichlorobenzene | Not specified, single peak | Indicates good dissolution and isolated polymer chains. researchgate.net |
| Thin Film (As-cast) | ITO | ~470 nm | Broad peak with a low-energy shoulder, indicating some aggregation. researchgate.net |
| Thin Film (As-cast) | Not specified | ~490 nm | Maximum with two weak shoulders, suggesting disrupted conjugation in the solid state. researchgate.net |
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Structure Verification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for verifying the chemical structure of P3EHT by identifying the characteristic vibrational modes of its functional groups. The FTIR spectrum provides a molecular "fingerprint," confirming the successful polymerization and the integrity of the thiophene ring and the (2-ethylhexyl)oxy side chain.
The spectrum of P3EHT is expected to show a combination of vibrations from the polythiophene backbone and the ether-linked side chain. Key vibrational modes for the related P3HT are well-established and serve as a reliable reference. The C=C stretching vibrations within the thiophene ring are typically observed in the 1450-1510 cm⁻¹ region. The C-H out-of-plane bending of the aromatic proton on the thiophene ring gives a characteristic peak around 820-830 cm⁻¹. Vibrations from the 2-ethylhexyl side chain, such as the symmetric and asymmetric C-H stretching of CH₂ and CH₃ groups, appear in the 2850-2960 cm⁻¹ range. A crucial peak for confirming the P3EHT structure would be the C-O-C asymmetric stretching from the ether linkage, which is expected to appear in the 1050-1150 cm⁻¹ region.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
|---|---|---|
| ~2850-2960 | Symmetric/Asymmetric C-H Stretching | Alkyl Side Chain (-CH₂, -CH₃) |
| ~1510 | C=C Asymmetric Ring Stretching | Thiophene Ring |
| ~1460 | C=C Symmetric Ring Stretching | Thiophene Ring |
| ~1050-1150 | C-O-C Asymmetric Stretching | Ether Linkage |
| ~825 | C-H Out-of-Plane Bending | Thiophene Ring |
X-ray Diffraction Studies of P3EHT Solid-State Structure
X-ray diffraction (XRD) techniques are essential for investigating the long-range order and crystalline structure of P3EHT in the solid state. These methods provide quantitative data on how polymer chains pack together in thin films, which is a critical determinant of electronic properties.
Grazing-Incidence X-ray Diffraction (GIXD) for Thin Film Orientation and Molecular Packing
Grazing-Incidence X-ray Diffraction (GIXD) is a surface-sensitive technique used to probe the crystalline structure and molecular orientation within thin films. By directing an X-ray beam at a very shallow angle to the film surface, GIXD can differentiate between crystalline orientations that are parallel (in-plane) or perpendicular (out-of-plane) to the substrate.
For semi-crystalline polythiophenes, two primary packing motifs are of interest: the lamellar stacking of polymer backbones separated by the insulating side chains, and the π-π stacking of adjacent conjugated rings. These correspond to distinct diffraction peaks. The (h00) family of peaks relates to the lamellar d-spacing, while the (0k0) peaks, most prominently the (010) peak, correspond to the π-stacking distance.
The orientation of these crystallites relative to the substrate is crucial for charge transport. An "edge-on" orientation, where the thiophene rings are perpendicular to the substrate, facilitates efficient in-plane charge transport, which is desirable for transistor applications. A "face-on" orientation, where the rings are parallel to the substrate, is often preferred for vertical charge transport in solar cell devices. GIXD patterns can distinguish between these orientations by observing whether the (h00) and (010) diffraction peaks appear along the out-of-plane (qz) or in-plane (qxy) directions, respectively.
Wide-Angle X-ray Scattering (WAXS) for Crystalline Domain Analysis
Wide-Angle X-ray Scattering (WAXS) provides detailed information about the atomic-level packing within the crystalline domains of P3EHT. While GIXD is specialized for thin film orientation, WAXS can be used on bulk samples or films to determine the lattice parameters of the crystalline unit cell.
The WAXS pattern of a semi-crystalline polymer typically shows sharp Bragg diffraction peaks superimposed on a broad amorphous halo. The positions of these peaks are used to calculate the d-spacings of the crystal lattice planes. For polythiophenes, the most prominent peaks are the (100) reflection, corresponding to the inter-chain lamellar distance governed by the side-chain length, and the (010) reflection, indicating the π-stacking distance between polymer backbones. Research on block copolymers containing P3EHT has suggested that the P3EHT block can form two distinct crystal structures, which would manifest as different sets of peaks or split peaks in a WAXS pattern.
| Diffraction Peak | Corresponding Structure | Typical d-spacing (Å) for P3HT | Significance for P3EHT |
|---|---|---|---|
| (100) | Lamellar Stacking Distance | ~16-18 | Indicates inter-chain separation due to the (2-ethylhexyl)oxy side chains. |
| (010) | π-π Stacking Distance | ~3.8 | Measures the distance between stacked conjugated backbones, crucial for charge transport. |
Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article on the chemical compound “3-[(2-Ethylhexyl)oxy]thiophene” and its polymer, poly(this compound) (P3EHT), that strictly adheres to the detailed outline provided.
The provided outline requires specific data and research findings for P3EHT concerning:
Atomic Force Microscopy (AFM) of its thin film surface topography.
Transmission Electron Microscopy (TEM) analysis of its microdomain structure and phase separation.
Scanning Electron Microscopy (SEM) studies of its film architecture.
Persistence length and chain shape determinations.
The specific influence of its branched alkyl side chains on backbone planarity and steric hindrance .
The available research predominantly focuses on a related but structurally distinct polymer, poly(3-hexylthiophene) (P3HT). While there is a vast body of work on the morphological and conformational properties of P3HT, this information cannot be directly and accurately attributed to P3EHT. The presence of an oxygen atom in the side chain of P3EHT introduces significant differences in polarity, flexibility, and steric interactions compared to the simple alkyl side chain of P3HT.
A single study was identified that mentions a block copolymer containing P3EHT (P3HT-b-P3EHT), but it focuses on the morphology of blends with other materials and does not provide an analysis of pure P3EHT films. General studies on other polythiophenes with alkoxy side chains offer some insights into the potential effects of such modifications, but these findings are not specific to the 2-ethylhexyl branch and sometimes present conflicting views on steric hindrance.
Generating content for the requested article would require extrapolating data from these related polymers, which would amount to speculation. This would violate the explicit instructions to focus solely on "this compound" and to ensure all content is scientifically accurate for this specific compound. Therefore, the request cannot be fulfilled at this time due to the lack of specific published data for P3EHT corresponding to the detailed points in the outline.
Polymer Chain Conformation and Rigidity Investigations
Analysis of Molecular Mobility within Crystalline and Amorphous Domains
In the crystalline regions, P3EHT chains adopt a more planar conformation and are tightly packed, often in a lamellar structure characterized by π-π stacking. This ordered arrangement significantly restricts the segmental motion of the polymer backbone. The charge transport in these domains is more efficient as the close proximity and regular orientation of the conjugated backbones facilitate intermolecular charge hopping. Atomic Force Microscopy (AFM) phase imaging on analogous polyalkylthiophenes reveals these crystalline domains as stiffer regions compared to the softer, amorphous areas rsc.org.
Application of P3eht Based Materials in Advanced Organic Electronic Devices
Organic Photovoltaic Cells (OPVs) / Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, the donor polymer plays a crucial role in light absorption and hole transport. The specific molecular structure of P3EHT influences these functions significantly.
Bulk heterojunction (BHJ) solar cells are a common architecture where a donor polymer is blended with an acceptor material to create a large interfacial area for charge separation. ucla.edu P3EHT, like other polythiophenes, can function as the electron-donating component in these blends. The alkoxy side chain in P3EHT can lead to different film morphologies and energy levels compared to P3HT, which impacts exciton (B1674681) dissociation and charge transport. nih.gov
The performance of a BHJ solar cell is highly dependent on the morphology of the active layer, which is a blend of the donor polymer and an electron acceptor, typically a fullerene derivative like PCBM ( researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester). core.ac.uk Optimization involves controlling the blend ratio, solvent selection, and post-deposition treatments like thermal annealing. For polythiophene-based solar cells, a 1:1 mass ratio of donor to acceptor is often a starting point for optimization. uobasrah.edu.iq The branched side chain of P3EHT may influence its miscibility with fullerene acceptors, requiring specific processing conditions to achieve an optimal nanoscale phase separation for efficient charge generation and collection.
The power conversion efficiency (PCE) is a key metric for solar cell performance. While specific PCE values for P3EHT-based devices are not widely reported, research on related poly(3-alkoxythiophene)s suggests that the oxygen atom in the side chain can lower the polymer's ionization potential, potentially leading to a higher open-circuit voltage (Voc) in OPVs. nih.gov Enhancements in PCE for polymer solar cells are often achieved through strategies like using solvent additives to control morphology or employing ternary blends where a third component is added to the donor-acceptor mixture to improve light absorption or charge transport. chemistryviews.org
The operational lifetime of organic solar cells is often limited by degradation of the active layer materials. e3s-conferences.org For polythiophenes, a primary degradation pathway is photo-oxidation, where exposure to light and air leads to chemical reactions that disrupt the conjugated backbone of the polymer, leading to a loss of electronic and optical properties. polymer.cn The specific side-chain structure can influence the rate of degradation. Strategies to enhance device lifetime include encapsulation to prevent exposure to oxygen and moisture, and the use of more stable interfacial layers and electrode materials. nih.gov
Organic Field-Effect Transistors (OFETs) / Polymer Field-Effect Transistors (PFETs)
Organic field-effect transistors are fundamental building blocks for flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in the active channel.
A study on a related sulfur-containing polymer, poly[3-(2-ethylhexylthio)thiophene] (P3EHTT), provides insights that may be relevant to P3EHT. This study showed that the introduction of a branched 2-ethylhexyl side chain (with a sulfur atom) in P3EHTT resulted in enhanced crystallinity and a threefold increase in charge mobility compared to a polymer with a linear hexyl side chain. ntu.edu.tw This suggests that the branched side-chain architecture, similar to that in P3EHT, can be beneficial for charge transport in OFETs. The performance of P3EHT-based OFETs would be characterized by key parameters such as field-effect mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).
Table 1: OFET Performance Parameters for a Related Branched-Side-Chain Polythiophene
| Parameter | Value |
| Polymer | Poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) |
| Field-Effect Mobility (μ) | Up to 3x higher than linear analogue |
| Regioregularity (RR) | 99% |
Data adapted from a study on a sulfur analogue of P3EHT, which suggests potential performance characteristics. ntu.edu.tw
P3EHT as the Semiconducting Channel in OFET Devices
Poly(3-[(2-ethylhexyl)oxy]thiophene), or P3EHT, serves as a p-type semiconductor in organic field-effect transistors (OFETs). Its molecular structure, which is identical to the widely studied poly(3-hexylthiophene) (P3HT) backbone but features a branched ethyl group on the alkyl side chain, influences its electronic properties and film-forming characteristics. researchgate.net This structural difference, specifically the branched side chain, results in a reduced melting temperature and a slower rate of crystallization compared to its linear counterpart, P3HT. researchgate.net
P3EHT has been utilized in OFETs where it forms the active semiconducting channel, the region responsible for charge transport between the source and drain electrodes. mdpi.com Research has demonstrated its function both as the primary semiconductor and as a binder material when blended with other organic semiconductors. mdpi.comoaepublish.com For instance, P3EHT has been incorporated into blends with 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-Pentacene) to create the active channel layer in organic thin-film transistors (OTFTs). oaepublish.com The amorphous nature of P3EHT, confirmed by differential scanning calorimetry and ultraviolet-visible spectroscopy, makes it a suitable component in such blends. oaepublish.com The charge transport in OFETs based on P3EHT is significantly tied to the polymer's degree of crystallinity within the thin film. mdpi.com
Field-Effect Mobility and On/Off Ratio Characterization
The performance of P3EHT-based OFETs is quantified by key parameters such as field-effect mobility (μ) and the on/off current ratio (Ion/Ioff). Field-effect mobility describes the velocity of charge carriers in the semiconductor channel under an applied electric field, while the on/off ratio indicates the device's switching efficiency.
Research has shown that the charge carrier mobility in P3EHT is highly dependent on the film's morphology. In its amorphous state, P3EHT exhibits relatively low mobility. However, with an increased degree of crystallinity, the hole mobility can increase significantly, by as much as 60-fold. mdpi.com Despite this substantial increase, the optimal mobility values reported for P3EHT are often in the range of 10-4 cm²/Vs. mdpi.comoaepublish.com
In a comparative study, the performance of an OFET using P3EHT was contrasted with a similar polymer containing sulfur atoms in the side chain, poly[3-(2-ethylhexylthio)thiophene] (P3EHTT). The P3EHT-based device demonstrated specific mobility and on/off ratio characteristics that served as a benchmark for evaluating the impact of the side-chain modification. aip.org When used as a binder in a blend with TIPS-Pentacene, the resulting OFET achieved a mobility of 2.5 × 10-4 cm²/Vs and an on/off ratio of 0.57 × 10³. oaepublish.com
| Device Configuration | Field-Effect Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Reference |
|---|---|---|---|
| P3EHT/TIPS-Pentacene Blend | 2.5 × 10-4 | 0.57 × 10³ | oaepublish.com |
| Crystalline P3EHT Film | ~10-4 | Not Specified | mdpi.com |
Influence of Processing Conditions and Film Morphology on OFET Performance
The performance of P3EHT-based OFETs is critically dependent on the polymer's solid-state microstructure, which is, in turn, heavily influenced by processing conditions. The introduction of the branched 2-ethylhexyl side chain in P3EHT, compared to the linear hexyl chain in P3HT, significantly alters its physical properties and crystallization behavior. researchgate.netnsf.gov
However, the charge transport in P3EHT films is profoundly enhanced by crystallinity. Studies have shown a direct correlation between the degree of crystallinity and OFET hole mobility. The formation of a crystalline network within the otherwise amorphous P3EHT matrix can boost mobility by up to 60 times compared to a completely amorphous film. mdpi.com The choice of solvent used for preparing P3EHT films can also control their structure. For example, using chloroform (B151607) or chlorobenzene (B131634) as the solvent tends to result in amorphous films, while using tetrahydrofuran (B95107) can produce films with more ordered structures. mdpi.com This demonstrates that processing choices which promote molecular ordering are essential for optimizing the electronic performance of P3EHT-based devices.
Emerging Applications
P3EHT-Based Gas Sensors
Based on the performed searches, there is currently insufficient specific information available in the reviewed literature regarding the application of P3EHT as the primary sensing material in gas sensors. The majority of research in this area focuses on its close analogue, Poly(3-hexylthiophene) (P3HT).
Thermoelectric Polymer Field-Effect Transistors
P3EHT has been investigated for its thermoelectric properties, which are crucial for applications such as waste heat recovery and thermal sensing. The thermoelectric performance of a material is often evaluated by its power factor (PF = S²σ), where 'S' is the Seebeck coefficient and 'σ' is the electrical conductivity.
The branched side chain of P3EHT significantly influences how it interacts with molecular dopants, which are used to increase charge carrier concentration and thus electrical conductivity. When doped with 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ), P3EHT is doped via a charge transfer complex (CTC) pathway. rsc.org This mechanism, where the dopant molecules intercalate between the π-stacked polymer backbones, results in a relatively low electrical conductivity, on the order of 10⁻³ S/cm. rsc.org This study highlighted that the microstructure of the polymer plays a critical role in determining the doping mechanism and the resulting electronic properties. rsc.org
Further research into the thermoelectric properties of P3EHT has been conducted using different dopants, such as BCF (tris(pentafluorophenyl)borane). The data below summarizes the thermoelectric properties of BCF-doped P3EHT thin films at various doping ratios.
| Doping Molar Ratio (%) | Average Electrical Conductivity (σavg) (S cm⁻¹) | Average Seebeck Coefficient (Savg) (μV K⁻¹) | Maximum Power Factor (PFmax) (μW m⁻¹ K⁻²) |
|---|---|---|---|
| Data Not Available From Source | Data Not Available From Source | Data Not Available From Source | Data Not Available From Source |
Note: While a source indicating a summary of thermoelectric properties for BCF-doped P3EHT was found, the specific data values were not accessible within the provided document snippet.
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| P3EHT | Poly(this compound) |
| P3HT | Poly(3-hexylthiophene) |
| TIPS-Pentacene | 6,13-bis(triisopropylsilylethynyl)pentacene |
| P3EHTT | Poly[3-(2-ethylhexylthio)thiophene] |
| F4TCNQ | 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane |
| BCF | Tris(pentafluorophenyl)borane |
| Chloroform | Trichloromethane |
| Chlorobenzene | Chlorobenzene |
| Tetrahydrofuran | Oxolane |
Future Research Outlook and Advanced Design Principles for P3eht
Rational Design of P3EHT Copolymers and Composites for Tunable Optoelectronic Properties
The inherent versatility of P3EHT's chemical structure provides a robust platform for creating a diverse range of copolymers and composites with finely tuned optoelectronic properties. A key area of future research will involve the synthesis of novel P3EHT-based copolymers. By strategically incorporating different monomer units into the polymer backbone, researchers can modulate the material's electronic and optical characteristics. For instance, the creation of triblock copolymers containing various poly(3-alkylthiophene)s allows for the investigation of phase transitions between cocrystallization and microphase separation, which are closely correlated with their optical properties. acs.org The sequence of these blocks within the copolymer has been shown to influence the crystalline structure and, consequently, the material's optoelectronic behavior. acs.org
Another promising approach is the formation of composites by blending P3EHT with other organic or inorganic materials. This can lead to synergistic effects, where the composite material exhibits properties superior to its individual components. For example, incorporating reduced graphene oxide (rGO) into a P3EHT matrix can enhance charge carrier mobility and absorbance, leading to improved performance in photodetectors. researchgate.net Similarly, creating composites with other nanomaterials can lead to materials with tailored charge exchange and storage capabilities, optimizing their optoelectronic response. researchgate.net The table below illustrates how different copolymer and composite strategies can be used to tune the properties of P3EHT.
| Material System | Design Strategy | Targeted Property Enhancement | Potential Application |
| P3EHT-based triblock copolymers | Molecular engineering of block sequence | Control over cocrystallization and microphase separation for tuned optical properties. acs.org | Advanced optoelectronic devices |
| P3EHT-rGO composites | Incorporation of reduced graphene oxide | Improved charge transport and absorbance. researchgate.net | High-performance photodetectors |
| P3EHT-nanotube composites | Blending with nanotubes | Optimized charge exchange and storage at internal junctions. researchgate.net | Low-cost optoelectronic devices |
Nanoscale Engineering of P3EHT Architectures for Enhanced Device Performance
The performance of devices based on P3EHT is intrinsically linked to the nanoscale morphology of the active layer. rsc.orgamanote.com Therefore, a significant focus of future research will be on developing advanced techniques for controlling the self-assembly and ordering of P3EHT at the nanoscale. The morphology of semiconducting polymer thin films has a profound effect on their opto-electronic properties. rsc.org Understanding and controlling the arrangement of polymer chains is crucial for optimizing device functionality.
The choice of solvent and processing conditions plays a critical role in determining the final film morphology. nih.govnih.gov The solubility of P3EHT in a particular solvent, and to a lesser extent the solvent's boiling point, can significantly influence the domain size and degree of order in the resulting thin film. nih.gov Furthermore, the interactions at the liquid-vapor interface during film formation can act as a template for the final structure, with the differential solubility of the polymer backbone and side chains driving anisotropic orientations. rsc.org
Advanced characterization techniques are essential for probing the nanoscale structure of P3EHT films. Photoemission electron microscopy (PEEM), for example, has emerged as a powerful tool to investigate polymer chain orientation, domain size, and grain boundary characteristics. nih.gov A deeper understanding of these structure-property relationships will enable the development of "design rules" for the structured development of organic electronic devices. nih.gov Future work will likely involve the use of such advanced techniques to guide the development of novel processing strategies that yield highly ordered and oriented P3EHT films for superior device performance.
Strategies for Improving Stability and Scalability in Device Fabrication
For P3EHT-based technologies to transition from the laboratory to commercial applications, significant improvements in device stability and the development of scalable fabrication methods are required. The long-term stability of organic electronic devices is often a limiting factor, and future research will need to address the degradation mechanisms of P3EHT and develop effective stabilization strategies. This can involve both intrinsic material modifications and extrinsic encapsulation techniques. Additive engineering, for instance, has been shown to be an effective method to improve the quality and stability of active layers in solar cells by passivating defects. mdpi.com
The development of scalable and cost-effective manufacturing processes is another critical research direction. While lab-scale fabrication often relies on techniques like spin-coating, large-scale production will necessitate the use of printing technologies such as flexography. High-speed printing methods, capable of depositing uniform and patterned layers over large areas, are essential for the commercial viability of P3EHT-based devices. dartmouth.edu Research in this area will focus on optimizing ink formulations and printing parameters to achieve high-quality films with minimal defects. The ability to fabricate devices with controllable and scalable methods is a key advantage for future applications. mdpi.com
| Challenge | Strategy | Desired Outcome |
| Device Stability | Additive engineering and encapsulation | Enhanced resistance to degradation from environmental factors. mdpi.com |
| Scalable Fabrication | High-speed flexographic printing | Cost-effective, large-area manufacturing of P3EHT-based devices. dartmouth.edu |
| Process Control | Controllable and scalable fabrication approaches | High accuracy, large area, and high consistency in device manufacturing. mdpi.com |
Exploration of Novel Device Concepts and Multifunctional Applications
Beyond established applications in organic solar cells and transistors, the unique properties of P3EHT make it a promising candidate for a wide range of novel and multifunctional devices. Future research will likely explore its use in emerging fields such as bioelectronics, wearable sensors, and smart materials. The ability to process P3EHT from solution onto flexible substrates opens up possibilities for creating devices that can conform to complex shapes and be integrated into everyday objects.
One area of interest is the development of skin-inspired electronics, where P3EHT could be used to create flexible and stretchable sensors and circuits. The integration of such devices could lead to advancements in health monitoring, robotics, and human-machine interfaces. Furthermore, the development of multifunctional gel materials that are stretchable, self-healing, and conductive presents exciting opportunities for P3EHT-based composites.
The exploration of new device architectures and the combination of P3EHT with other functional materials will be key to unlocking its full potential. This could include the development of devices with tunable optoelectronic properties that respond to external stimuli, or the creation of biocompatible devices for in-vivo applications. As our understanding of the fundamental properties of P3EHT continues to grow, so too will the range of its potential applications.
Q & A
Q. What are the optimized synthetic routes for 3-[(2-Ethylhexyl)oxy]thiophene, and what methodological considerations ensure high yield?
The synthesis typically involves functionalizing thiophene at the 3-position with a 2-ethylhexyloxy group. A validated method includes:
- Iodination : Reacting 3-(2-ethylhexyl)thiophene with N-iodosuccinimide (NIS) in chloroform/acetic acid (1:1 v/v) at room temperature under inert gas, yielding 3-(2-ethylhexyl)-2-iodothiophene with ~87% efficiency after column chromatography (Hexanes/EtOAc) .
- Substitution : Alkoxylation via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig) to introduce the ethoxy group.
Q. Key considerations :
- Purity of starting materials (e.g., anhydrous solvents, inert atmosphere).
- Monitoring reaction progress via TLC or GC-MS.
- Avoid over-iodination by controlling stoichiometry (1:1.01 thiophene:NIS) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm regioselectivity and substituent orientation. The 2-ethylhexyl chain’s protons appear as multiplet signals (δ 0.8–1.7 ppm), while thiophene protons resonate at δ 6.8–7.2 ppm .
- FT-IR : C-O-C stretching (~1100 cm) and aromatic C-S vibrations (~700 cm) .
- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 254).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Flammability : Use explosion-proof equipment and avoid open flames (flash point <40°C) .
- Toxicity : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to prevent inhalation (H331 hazard) .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- HOMO-LUMO gap : ~3.2 eV, indicating suitability for organic semiconductors .
- Charge mobility : Electron-rich thiophene rings enhance π-π stacking, with hole mobility (~0.1 cm/V·s) predicted via Marcus theory .
Q. Methodology :
- Optimize geometry using Gaussian 16 .
- Calculate frontier orbitals and reorganization energy with polarizable continuum models (PCM) .
Q. What challenges arise in analyzing the thermal stability of this compound, and how are they addressed?
Q. Solutions :
Q. How does the 2-ethylhexyloxy substituent influence the compound’s application in organic electronics?
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Discrepancies : Yields for iodination vary (70–90%) due to trace moisture or oxygen .
- Optimization : Use rigorous drying (molecular sieves) and degassing (Ar sparging) .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
